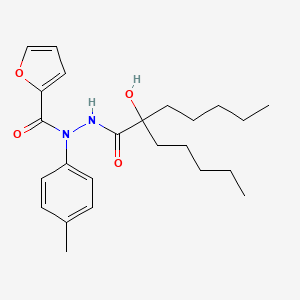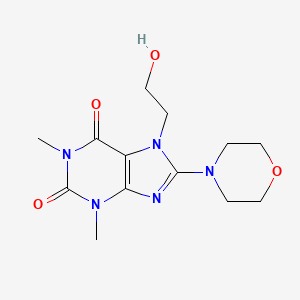
2-cyano-3-(furan-2-yl)-3-(6-hydroxy-2,2-dimethyl-4-oxo-4H-1,3-dioxin-5-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-CYANO-3-(FURAN-2-YL)-3-(6-HYDROXY-2,2-DIMETHYL-4-OXO-2,4-DIHYDRO-1,3-DIOXIN-5-YL)PROPANAMIDE is a complex organic compound that features a cyano group, a furan ring, and a dioxin ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-CYANO-3-(FURAN-2-YL)-3-(6-HYDROXY-2,2-DIMETHYL-4-OXO-2,4-DIHYDRO-1,3-DIOXIN-5-YL)PROPANAMIDE typically involves multi-step organic reactions. A common approach might include:
Formation of the Furan Ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions.
Formation of the Dioxin Ring: The dioxin ring can be synthesized through cyclization reactions involving appropriate precursors.
Final Assembly: The final compound is assembled through a series of condensation and substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Using specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-CYANO-3-(FURAN-2-YL)-3-(6-HYDROXY-2,2-DIMETHYL-4-OXO-2,4-DIHYDRO-1,3-DIOXIN-5-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The cyano and hydroxyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include water, ethanol, and dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, compounds with similar structures are often studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicine, such compounds might be investigated for their potential therapeutic effects. For example, they could be explored as drug candidates for treating various diseases.
Industry
In industry, these compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-CYANO-3-(FURAN-2-YL)-3-(6-HYDROXY-2,2-DIMETHYL-4-OXO-2,4-DIHYDRO-1,3-DIOXIN-5-YL)PROPANAMIDE would depend on its specific interactions with molecular targets. Typically, such compounds might interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-CYANO-3-(FURAN-2-YL)PROPANOIC ACID: A simpler compound with a similar furan and cyano group.
3-(FURAN-2-YL)-3-(6-HYDROXY-2,2-DIMETHYL-4-OXO-2,4-DIHYDRO-1,3-DIOXIN-5-YL)PROPANOIC ACID: A compound with a similar dioxin and furan ring but lacking the cyano group.
Uniqueness
The uniqueness of 2-CYANO-3-(FURAN-2-YL)-3-(6-HYDROXY-2,2-DIMETHYL-4-OXO-2,4-DIHYDRO-1,3-DIOXIN-5-YL)PROPANAMIDE lies in its combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H14N2O6 |
|---|---|
Peso molecular |
306.27 g/mol |
Nombre IUPAC |
2-cyano-3-(furan-2-yl)-3-(4-hydroxy-2,2-dimethyl-6-oxo-1,3-dioxin-5-yl)propanamide |
InChI |
InChI=1S/C14H14N2O6/c1-14(2)21-12(18)10(13(19)22-14)9(7(6-15)11(16)17)8-4-3-5-20-8/h3-5,7,9,18H,1-2H3,(H2,16,17) |
Clave InChI |
UEOVPWFVXBIOMM-UHFFFAOYSA-N |
SMILES canónico |
CC1(OC(=C(C(=O)O1)C(C2=CC=CO2)C(C#N)C(=O)N)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(3-Chlorophenoxy)-2-phenyl[1]benzofuro[3,2-d]pyrimidine](/img/structure/B15010060.png)
![ethyl 1-(3,4-dimethoxybenzyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B15010062.png)
![(3Z)-1-[(4-benzylpiperazin-1-yl)methyl]-3-{[4-(pentyloxy)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B15010069.png)

![2-[(5-Bromo-2,4-dimethoxyphenyl)methylidene]propanedinitrile](/img/structure/B15010108.png)
![2-methyl-4H-[1]benzofuro[3,2-d][1,3]oxazin-4-one](/img/structure/B15010113.png)

![4-Hydroxy-3,4,5-trimethyl-5-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B15010122.png)
![(2E)-2-[2-(4-bromophenyl)hydrazinylidene]-3-imino-3-(piperidin-1-yl)propanenitrile](/img/structure/B15010130.png)
![2-chloro-N-[5-({2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B15010144.png)
![methyl 4-(3-{[N'-(1,3-benzodioxol-5-ylmethyl)-N-ethylcarbamimidoyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B15010152.png)

![3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(4-methoxybenzylidene)hydrazinyl]propanenitrile](/img/structure/B15010162.png)
![2-[(6-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B15010164.png)
